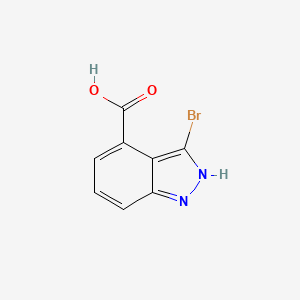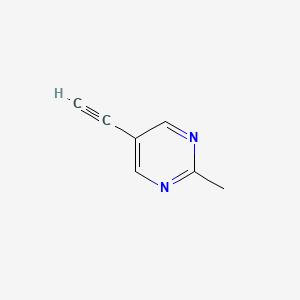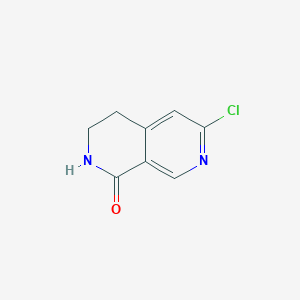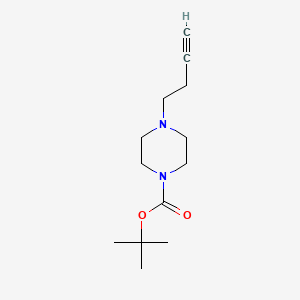![molecular formula C13H18ClN3O B1459388 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride CAS No. 1988082-99-0](/img/structure/B1459388.png)
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride
Overview
Description
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a methylphenyl group, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Ethanolamine Moiety: The ethanolamine moiety is attached through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with ethanolamine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-1h-pyrazol-4-ylamine: A similar compound with a pyrazole ring and a methylphenyl group but lacking the ethanolamine moiety.
2-(1H-Pyrazol-4-yl)ethanol: A compound with a pyrazole ring and an ethanol moiety but lacking the methylphenyl group.
Uniqueness
2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazol-4-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-11-3-2-4-13(7-11)16-10-12(9-15-16)8-14-5-6-17;/h2-4,7,9-10,14,17H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKAPBGIAVZZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C=N2)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)
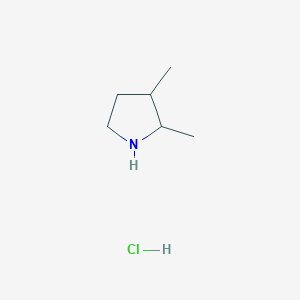
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
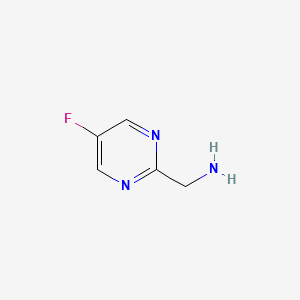


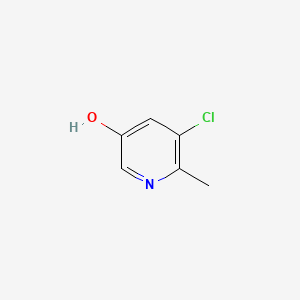
![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)
![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)
![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
